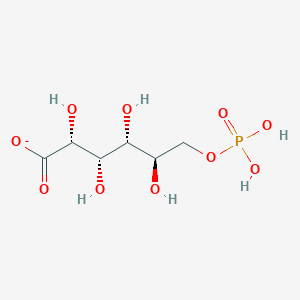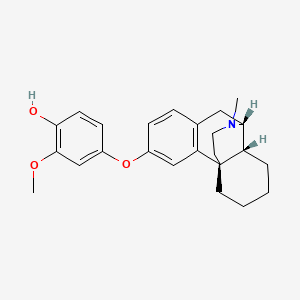
Cephalomannine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cephalomannine is highly complex due to its intricate molecular structure. The total synthesis involves multiple steps, including the formation of the taxane core and the attachment of various functional groups. One notable method involves the use of inter- and intramolecular radical coupling reactions to construct the core structure, followed by chemo-, regio-, and stereoselective reactions to decorate the functional groups .
Industrial Production Methods
Industrial production of this compound primarily relies on semi-synthetic methods. These methods start with the extraction of precursors such as baccatin III from the needles of the yew tree, followed by chemical modifications to produce this compound. Advances in metabolic engineering have also enabled the production of this compound using microbial hosts, such as engineered strains of Escherichia coli and yeast .
Chemical Reactions Analysis
Types of Reactions
Cephalomannine undergoes various chemical reactions, including oxidation, reduction, and acylation. The biosynthetic pathway of this compound involves an estimated 20 enzymatic steps, with key reactions including hydroxylation and acylation .
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include oxidizing agents like cytochrome P450 enzymes and acyltransferases for acylation reactions. These reactions typically occur under mild conditions to preserve the integrity of the complex molecule .
Major Products Formed
The major products formed from these reactions include various taxane derivatives, which can be further modified to enhance their pharmacological properties. For example, the acylation of the taxane core increases the yield and diversity of this compound analogs .
Scientific Research Applications
Mechanism of Action
Cephalomannine exerts its effects by binding to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization. This disrupts the normal function of microtubules during cell division, leading to mitotic arrest and apoptosis of cancer cells . Additionally, this compound can induce Toll-like receptor 4 (TLR4)-dependent signaling pathways, contributing to its anti-cancer effects .
Comparison with Similar Compounds
Similar Compounds
Docetaxel: Another taxane derivative with similar anti-cancer properties but differing in its side chain structure.
Cabazitaxel: A semi-synthetic derivative of docetaxel with improved efficacy against certain resistant cancer cell lines.
Epothilones: A class of microtubule-stabilizing agents with a different core structure but similar mechanism of action.
Uniqueness
Cephalomannine is unique due to its complex structure and the specific way it stabilizes microtubules. Its ability to induce apoptosis through multiple pathways, including TLR4 signaling, sets it apart from other microtubule-stabilizing agents .
Properties
Molecular Formula |
C45H53NO14 |
|---|---|
Molecular Weight |
831.9 g/mol |
IUPAC Name |
[(1S,2S,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[[(E)-2-methylbut-2-enoyl]amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C45H53NO14/c1-9-23(2)39(52)46-33(27-16-12-10-13-17-27)34(50)41(54)58-29-21-45(55)38(59-40(53)28-18-14-11-15-19-28)36-43(8,30(49)20-31-44(36,22-56-31)60-26(5)48)37(51)35(57-25(4)47)32(24(29)3)42(45,6)7/h9-19,29-31,33-36,38,49-50,55H,20-22H2,1-8H3,(H,46,52)/b23-9+/t29-,30-,31+,33-,34+,35+,36?,38-,43+,44-,45+/m0/s1 |
InChI Key |
DBXFAPJCZABTDR-UJLUYDJNSA-N |
SMILES |
CC=C(C)C(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)O)(C(=O)C(C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O |
Isomeric SMILES |
C/C=C(\C)/C(=O)N[C@@H](C1=CC=CC=C1)[C@H](C(=O)O[C@H]2C[C@]3([C@H](C4[C@@]([C@H](C[C@@H]5[C@]4(CO5)OC(=O)C)O)(C(=O)[C@@H](C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O |
Canonical SMILES |
CC=C(C)C(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)O)(C(=O)C(C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O |
Pictograms |
Corrosive; Irritant |
Synonyms |
cephalomannine taxol B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1r,2r)-2-[(2s,4e,6e,8r,9s,11r,13s,15s,16s)-7-Cyano-8,16-Dihydroxy-9,11,13,15-Tetramethyl-18-Oxooxacyclooctadeca-4,6-Dien-2-Yl]cyclopentanecarboxylic Acid](/img/structure/B1239916.png)







![[(Z)-3,4-dihydro-2H-naphthalen-1-ylideneamino] 3-chlorobenzoate](/img/structure/B1239930.png)
![[(2R)-3-[hydroxy-[(5R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B1239931.png)



